molecular formula C11H14N2O2 B14374841 1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one CAS No. 89970-26-3

1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

Cat. No.: B14374841
CAS No.: 89970-26-3
M. Wt: 206.24 g/mol
InChI Key: VQUUTAOGDNQQOK-UHFFFAOYSA-N
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Description

1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of 2-amino-3-hydroxy pyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux, leading to the formation of the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazines, reduced derivatives, and oxidized products. These products can have different chemical and biological properties, making them useful in various applications .

Scientific Research Applications

1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is unique due to its specific combination of pyridine and oxazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

89970-26-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

InChI

InChI=1S/C11H14N2O2/c1-3-10(14)13-7-8(2)15-9-5-4-6-12-11(9)13/h4-6,8H,3,7H2,1-2H3

InChI Key

VQUUTAOGDNQQOK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(OC2=C1N=CC=C2)C

Origin of Product

United States

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